molecular formula C18H17N7O B2465573 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 441289-90-3

5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2465573
CAS No.: 441289-90-3
M. Wt: 347.382
InChI Key: PQIZPDZPZOBYCE-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-11-5-7-14(8-6-11)21-17(26)15-12(2)20-18-22-23-24-25(18)16(15)13-4-3-9-19-10-13/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIZPDZPZOBYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, pyrimidine ring, and subsequent functionalization to introduce the desired substituents.

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction involving a suitable aldehyde and an amidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of tetrazolopyrimidine derivatives, characterized by a fused tetrazole and pyrimidine structure. Its molecular formula is C15H15N5OC_{15}H_{15}N_{5}O, and it exhibits a molecular weight of approximately 285.31 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that the compound can disrupt bacterial cell wall synthesis and interfere with fungal cell membrane integrity. This makes it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the applications of this compound:

StudyFindings
Antimicrobial Evaluation In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Anticancer Research A study reported that the compound induced apoptosis in human cancer cell lines through caspase activation .
Anti-inflammatory Assessment Animal models showed reduced edema and inflammatory markers upon administration of the compound .

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

The uniqueness of 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}N7_{7}O
  • Molecular Weight : 293.33 g/mol

The compound features a tetrazole ring fused with a pyrimidine structure, which is known to influence its biological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including DLD-1 (colon cancer) and HT-29 (colon cancer) cells. The mechanism of action was primarily through the induction of apoptosis, as evidenced by increased caspase activity and loss of mitochondrial membrane potential .
    • The compound exhibited IC50_{50} values in the low micromolar range, indicating potent anticancer properties.
  • Antimicrobial Activity :
    • Preliminary tests showed that the compound possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria. It was particularly effective against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition :
    • The compound was evaluated for its ability to inhibit various enzymes. Notably, it showed strong inhibitory activity against acetylcholinesterase, which is relevant for neurodegenerative disease therapies .

Case Study 1: Anticancer Mechanism

A study investigated the apoptotic effects of the compound on colon cancer cell lines. The results indicated that treatment with the compound led to:

  • Increased levels of active caspase-8.
  • Upregulation of autophagy markers such as LC3A and beclin-1.
    These findings suggest that the compound may activate both extrinsic and intrinsic apoptotic pathways in cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity was assessed using disc diffusion methods. The compound demonstrated varying degrees of effectiveness against different bacterial strains:

Bacterial StrainZone of Inhibition (mm)Activity Level
Salmonella typhi15Moderate
Bacillus subtilis18Strong
Escherichia coli10Weak

This data indicates that while the compound shows promise as an antimicrobial agent, its efficacy varies significantly among different pathogens .

Research Findings Summary

The biological activity of This compound has been characterized through various studies focusing on its anticancer and antimicrobial properties. Key findings include:

  • Cytotoxicity : Effective against multiple cancer cell lines with a mechanism involving apoptosis.
  • Antibacterial Activity : Moderate to strong effects against specific bacterial strains.
  • Enzyme Inhibition : Notable inhibitory effects on acetylcholinesterase.

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